NM-702
Descripción
Contextualization within the Landscape of Chemical Compound Research
Parogrelil (B145840) hydrochloride, also known by its developmental codes NM-702 and NT-702, emerged in the field of chemical research as a synthetic compound with potential therapeutic applications. nih.govmedkoo.com It is primarily recognized for its dual mechanism of action, inhibiting both phosphodiesterase (PDE) and thromboxane (B8750289) A2 synthase. drugbank.comnih.govtandfonline.com This dual activity placed it in a unique position within cardiovascular and respiratory research, distinguishing it from compounds with a single target. The academic interest in Parogrelil hydrochloride stemmed from its potential to address complex physiological processes involving platelet aggregation, vasoconstriction, and inflammation. medchemexpress.comrjppd.org
Historical Overview of Preclinical Investigation and Research Interest in Parogrelil Hydrochloride
The preclinical investigation of Parogrelil hydrochloride was a collaborative effort between Nissan Chemical Industries and Taisho Pharmaceuticals. nih.govtandfonline.com Research, primarily conducted in the 2000s, focused on its efficacy in models of peripheral arterial disease (PAD) and asthma. nih.govncats.ioresearchgate.net A significant body of research centered on its potential to treat intermittent claudication (IC), a major symptom of arteriosclerosis obliterans characterized by exercise-induced leg pain due to insufficient blood flow. drugbank.comnih.gov
Preclinical studies in rat models of IC demonstrated that Parogrelil hydrochloride could improve walking distance and increase the temperature of the hindlimb plantar surface. nih.govmedkoo.com These findings generated considerable academic interest, leading to further in vitro and ex vivo investigations into its pharmacological properties. nih.gov The compound progressed to Phase II clinical trials in both Japan and the USA for intermittent claudication. nih.govncats.io However, development for this indication, as well as for intermittent claudication caused by spinal canal stenosis and for asthma, was eventually discontinued (B1498344) following a comprehensive review of clinical trial results. tandfonline.comresearchgate.nettandfonline.com
Academic Classification and Primary Research Focus of Parogrelil Hydrochloride
Academically, Parogrelil hydrochloride is classified as a phosphodiesterase inhibitor, with high selectivity for the PDE3 isozyme. nih.govncats.iopatsnap.com It is also identified as a thromboxane A2 synthase inhibitor. nih.govtandfonline.com Its chemical name is 4-bromo-6-[3-(4-chlorophenyl)propoxy]-5-[(pyridin-3-ylmethyl)amino]pyridazin-3(2H)-one hydrochloride. nih.gov
The primary research focus on Parogrelil hydrochloride has been its potent vasodilatory and antiplatelet effects. nih.gov In vitro studies revealed its ability to inhibit human platelet aggregation induced by various agonists and to counteract phenylephrine-induced aortic contraction in rats. nih.gov A key area of academic inquiry was its comparative potency against other PDE inhibitors, such as cilostazol (B1669032). Research consistently showed that Parogrelil hydrochloride was significantly more potent in its inhibitory actions. nih.govmedchemexpress.com
Detailed Research Findings
Preclinical research has provided specific data on the inhibitory activity of Parogrelil hydrochloride.
In Vitro Inhibitory Activity
In studies using recombinant human phosphodiesterases, Parogrelil hydrochloride demonstrated potent and selective inhibition of PDE3.
| Enzyme | Parogrelil Hydrochloride IC₅₀ (nM) | Cilostazol IC₅₀ (nM) |
| PDE3A | 0.179 | 231 |
| PDE3B | 0.260 | 237 |
| Data sourced from a 2007 study published in Life Sciences. nih.gov |
The compound's effect on platelet aggregation and vascular contraction was also quantified.
| Assay | Parogrelil Hydrochloride IC₅₀ | Cilostazol IC₅₀ |
| In vitro human platelet aggregation | 11 to 67 nM | 4.1 to 17 µM |
| Phenylephrine-induced rat aortic contraction | 24 nM | 1.0 µM |
| Data sourced from a 2007 study published in Life Sciences. nih.gov |
These findings underscored the compound's significant potency in comparison to existing agents. The research highlighted its potential as a powerful modulator of cellular pathways regulated by cyclic nucleotides and thromboxane A2.
Structure
2D Structure
3D Structure of Parent
Propiedades
Key on ui mechanism of action |
NM-702 is a novel drug that inhibits phosphodiesterase as well as thromboxane A2 synthase. |
|---|---|
Número CAS |
139145-84-9 |
Fórmula molecular |
C19H19BrCl2N4O2 |
Peso molecular |
486.2 g/mol |
Nombre IUPAC |
5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one;hydrochloride |
InChI |
InChI=1S/C19H18BrClN4O2.ClH/c20-16-17(23-12-14-3-1-9-22-11-14)19(25-24-18(16)26)27-10-2-4-13-5-7-15(21)8-6-13;/h1,3,5-9,11H,2,4,10,12H2,(H2,23,24,26);1H |
Clave InChI |
QWGUGDYWUADMGB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CNC2=C(C(=O)NN=C2OCCCC3=CC=C(C=C3)Cl)Br.Cl |
Origen del producto |
United States |
Synthetic Methodologies and Chemical Derivatization Research of Parogrelil Hydrochloride
Established Synthetic Pathways for the Pyridazinone Core of Parogrelil (B145840) Hydrochloride
The synthesis of Parogrelil hydrochloride, also known by its developmental code name NM-702, involves the construction of its characteristic 4,5,6-trisubstituted pyridazin-3(2H)-one core. google.comnih.gov A key patented method outlines a convergent synthesis strategy.
One of the foundational steps in the synthesis is the preparation of a crucial precursor, 3-(4-chlorophenyl)propanol. An improved industrial-scale synthesis of this alcohol has been developed. This process involves a Heck coupling reaction between p-chloroiodobenzene and allyl alcohol, catalyzed by palladium acetate (B1210297) in the presence of tetramethylammonium (B1211777) chloride. This reaction primarily yields 3-(4-chlorophenyl)propanal, along with a minor amount of its branched isomer. Subsequent reduction of this aldehyde mixture, for instance using sodium borohydride (B1222165) (NaBH4), affords the corresponding alcohols. A key purification step involves the differential reactivity of the linear and branched isomers. The desired linear alcohol, 3-(4-chlorophenyl)propanol, undergoes bromination with phosphorus tribromide (PBr3) in hot toluene (B28343) to yield the alkylating agent, 1-bromo-3-(4-chlorophenyl)propane. In contrast, the branched alcohol isomer is dehydrohalogenated under these conditions to an olefin, allowing for the separation and purification of the desired linear bromide.
The core of Parogrelil hydrochloride is assembled through the alkylation of a pyridazinedione intermediate with the prepared 1-bromo-3-(4-chlorophenyl)propane. The final key step in the assembly of the Parogrelil molecule is the condensation of a dibromopyridiazinone intermediate with 3-picolylamine (3-(aminomethyl)pyridine). This substitution reaction introduces the pyridin-3-ylmethylamino moiety at position 5 of the pyridazinone ring. The final step of the synthesis is the formation of the hydrochloride salt of the active pharmaceutical ingredient. drugfuture.com
Exploration of Novel Synthetic Routes and Precursor Chemistry for Parogrelil Hydrochloride
While established synthetic routes to Parogrelil hydrochloride exist, the broader field of pyridazinone synthesis is continually evolving, offering potential avenues for novel and more efficient manufacturing processes. Research into the synthesis of various pyridazinone derivatives has highlighted several modern methodologies that could be adapted for the production of Parogrelil hydrochloride.
For instance, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in heterocyclic chemistry. The synthesis of disubstituted 3-aminopyridazines, structurally related to the core of Parogrelil, has been efficiently achieved using microwave irradiation for both amination and palladium-catalyzed cross-coupling reactions. guidechem.com The application of such technology could potentially streamline the condensation of the dibromopyridiazinone intermediate with 3-picolylamine in the synthesis of Parogrelil.
Furthermore, developments in catalysis offer new possibilities. Novel catalytic systems, including the use of N-heterocyclic carbenes and hypervalent iodine compounds, are being explored for the functionalization of various organic molecules. glpbio.com While not yet reported specifically for Parogrelil hydrochloride, these advanced catalytic methods could offer alternative and potentially more efficient ways to construct the substituted pyridazinone ring or to introduce the necessary side chains.
Research on Structural Analogs and Derivatives of Parogrelil Hydrochloride for Research Purposes
The synthesis of structural analogs and derivatives of a lead compound is a cornerstone of medicinal chemistry research, aimed at understanding structure-activity relationships (SAR) and potentially discovering compounds with improved properties. While specific research on Parogrelil hydrochloride analogs is not extensively published, the broader research on pyridazinone derivatives provides a clear indication of the types of structural modifications that are of scientific interest.
Research in the field has focused on modifying various positions of the pyridazinone core to explore their impact on biological activity. For instance, a series of fluorinated pyridazinone derivatives have been synthesized as potential cardiac positron emission tomography (PET) tracers. aaronequipment.com This research indicated a preference for incorporating the fluorine label on an alkyl side chain rather than directly on the pyridazinone moiety, providing valuable SAR data. aaronequipment.com
The synthesis of pyridazinone-based analogs as histamine (B1213489) H3 receptor inverse agonists has also been reported, with modifications to the side chains attached to the pyridazinone ring leading to potent and selective compounds. researchgate.net These studies often involve the synthesis of a variety of substituted pyridazinones to probe the effects of different functional groups on receptor binding and functional activity.
The general synthetic strategies for creating libraries of pyridazinone derivatives often involve the reaction of a core pyridazinone structure with a diverse range of building blocks. For example, the condensation of 6-(substituted-phenyl)-3(2H)-pyridazinone with various aldehydes or the reaction of halo-pyridazinones with different amines and boronic acids under palladium catalysis allows for the generation of a wide array of analogs. mdpi.comgoogle.com
By applying these established principles of medicinal chemistry, researchers can design and synthesize a library of Parogrelil hydrochloride analogs for further investigation. Modifications could include:
Altering the substituents on the phenyl ring of the propoxy side chain.
Varying the length and branching of the propoxy linker.
Substituting the pyridine (B92270) ring with other heterocyclic or aromatic systems.
Introducing different functional groups at various positions on the pyridazinone core.
Molecular Mechanisms of Action of Parogrelil Hydrochloride
Phosphodiesterase (PDE) Isoform Specificity and Inhibition Kinetics of Parogrelil (B145840) Hydrochloride
Parogrelil hydrochloride, also known as NM-702, is characterized as a potent phosphodiesterase (PDE) inhibitor. nih.gov Its activity is not uniform across the diverse superfamily of PDE enzymes; instead, it demonstrates marked selectivity for a particular isoform, which dictates its primary pharmacological profile. nih.govmedchemexpress.com
The principal molecular target of Parogrelil hydrochloride is phosphodiesterase 3 (PDE3). medchemexpress.comncats.io Research has demonstrated that it is a novel, potent, and selective inhibitor of this specific isoform. nih.govmedchemexpress.com PDE enzymes are crucial regulators of intracellular signaling, catalyzing the breakdown of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). sphinxsai.com By inhibiting the enzymatic activity of PDE3, Parogrelil hydrochloride prevents the degradation of cAMP. sphinxsai.com This leads to an accumulation of intracellular cAMP in cells where PDE3 is prominently expressed, such as platelets and vascular smooth muscle cells. nih.govsphinxsai.com
The resulting increase in cAMP levels activates downstream signaling pathways, including the activation of protein kinase A (PKA), which mediates physiological responses such as the inhibition of platelet aggregation and vasodilation. nih.gov The inhibitory potency of Parogrelil hydrochloride against PDE3 has been quantified and compared with other PDE3 inhibitors like cilostazol (B1669032), showing significantly lower IC50 values, which indicates higher potency. nih.gov
A study assessing its effect on recombinant human PDEs found that Parogrelil hydrochloride inhibited PDE3A and PDE3B with IC50 values of 0.179 nM and 0.260 nM, respectively. nih.gov In contrast, the IC50 values for cilostazol against the same isoforms were 231 nM and 237 nM, highlighting Parogrelil's substantially greater potency. nih.gov This potent inhibition of PDE3 is responsible for its significant antiplatelet and vasodilatory effects, as demonstrated by its ability to inhibit human platelet aggregation induced by various agonists and contraction in rat aorta preparations. nih.gov
| Compound | PDE3A (nM) | PDE3B (nM) |
|---|---|---|
| Parogrelil hydrochloride | 0.179 | 0.260 |
| Cilostazol | 231 | 237 |
While Parogrelil hydrochloride's primary action is on PDE3, some evidence suggests it may also inhibit phosphodiesterase 5 (PDE5A). medkoo.com Inhibition of PDE5 specifically prevents the breakdown of cyclic guanosine monophosphate (cGMP). sphinxsai.com An increase in intracellular cGMP levels activates protein kinase G (PKG) and other cGMP-dependent pathways, which are strongly associated with vasorelaxation, particularly in vascular smooth muscle. sphinxsai.com However, detailed kinetic studies that tested Parogrelil hydrochloride against a panel of human PDE isoforms (PDE1 to PDE6) highlighted its profound selectivity for PDE3, suggesting that its interaction with PDE5 is significantly less potent. nih.gov
A comprehensive in vitro assessment of Parogrelil hydrochloride's activity against recombinant human phosphodiesterases 1 through 6 demonstrated its high selectivity for the PDE3 isoform. nih.gov The findings from this research indicated that Parogrelil hydrochloride is significantly more potent against PDE3 compared to PDE1, PDE2, PDE4, and PDE6, establishing its profile as a selective PDE3 inhibitor. nih.gov
Modulation of Intracellular Cyclic Nucleotide Homeostasis by Parogrelil Hydrochloride (cAMP, cGMP)
The dual inhibitory actions of Parogrelil hydrochloride on both PDE3 and thromboxane (B8750289) A2 synthase result in a significant modulation of intracellular signaling molecules. Its primary and most potent effect is the elevation of intracellular cAMP through the selective inhibition of PDE3. nih.govsphinxsai.com This increase in cAMP in platelets and vascular smooth muscle cells is a key driver of its anti-aggregatory and vasodilatory properties. nih.gov
The potential for PDE5 inhibition, although less pronounced, suggests a possible secondary effect on cGMP levels, which would also contribute to vasodilation. sphinxsai.commedkoo.com By influencing the levels of these critical second messengers, Parogrelil hydrochloride shifts the intracellular environment towards one that favors smooth muscle relaxation and the inhibition of platelet activation. nih.govsphinxsai.com
Elucidation of Other Potential Molecular Targets of Parogrelil Hydrochloride
Beyond its established effects on phosphodiesterases and thromboxane A2 synthase, it has been reported that Parogrelil hydrochloride may also act as a calcium channel inhibitor. patsnap.com Inhibition of calcium channels, particularly in vascular smooth muscle cells, would represent an additional mechanism contributing to its vasodilatory effects by preventing the influx of calcium required for muscle contraction.
Pharmacological Actions of Parogrelil Hydrochloride in Preclinical Models
Vascular System Modulation in Animal Models by Parogrelil (B145840) Hydrochloride
Parogrelil hydrochloride exerts notable effects on the vascular system, primarily through its vasodilatory and antiplatelet activities, which have been observed to improve blood flow in preclinical models of vascular insufficiency.
As a phosphodiesterase 3 inhibitor, parogrelil hydrochloride promotes vasodilation by increasing intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) in vascular smooth muscle cells, leading to relaxation. This mechanism has been demonstrated to translate into improved blood flow in animal models. In a rat model of experimental intermittent claudication, administration of parogrelil hydrochloride led to an improvement in reduced walking distance and an increase in lowered hindlimb plantar surface temperature, indicative of enhanced microcirculation. dntb.gov.ua The vasodilatory properties of PDE3 inhibitors like parogrelil contribute to a decrease in cardiac afterload by promoting arterial vascular relaxation. researchgate.net Studies have shown that these compounds are potent vasodilators, a key aspect of their pharmacological profile. nih.gov
| Preclinical Model | Observed Effect | Implication |
| Rat Experimental Intermittent Claudication | Improved walking distance and increased hindlimb plantar surface temperature | Enhancement of microcirculation and peripheral blood flow |
| General Preclinical Models | Arterial vascular relaxation | Reduction in cardiac afterload |
Parogrelil hydrochloride has demonstrated potent antiplatelet effects. In vitro studies have shown that it inhibits platelet aggregation induced by a variety of stimuli. This antiplatelet activity is a key feature of its pharmacological profile.
The table below summarizes the in vitro inhibitory concentrations (IC50) of parogrelil hydrochloride (NM-702) on platelet aggregation in plasma from different species.
| Species | Inducing Stimulus | IC50 (nM) |
| Human | Various | 5-80 |
| Dog | Various | 5-80 |
| Rabbit | Various | 5-80 |
| Rat | Various | 5-80 |
Data sourced from preclinical research on this compound.
Currently, there is a lack of specific preclinical studies directly investigating the effects of parogrelil hydrochloride on hemorheological parameters such as blood viscosity and red blood cell deformability. While its vasodilatory and antiplatelet effects may indirectly contribute to improved blood flow characteristics, direct evidence from preclinical hemorheology research is not yet available.
Respiratory System Pharmacology of Parogrelil Hydrochloride in Preclinical Models
Parogrelil hydrochloride has been shown to possess both bronchodilatory and anti-inflammatory properties in preclinical models of respiratory disease, suggesting its potential as a therapeutic agent for conditions like asthma.
The bronchodilatory effects of parogrelil hydrochloride have been demonstrated in guinea pig models. In isolated guinea pig tracheal strips, parogrelil hydrochloride inhibited contractions induced by leukotriene D4 (LTD4) and histamine (B1213489). nih.gov In vivo, it suppressed LTD4-induced bronchoconstriction and the immediate asthmatic response induced by ovalbumin in guinea pigs. nih.gov This bronchodilating effect is attributed to its ability to increase cAMP levels in tracheal smooth muscle cells. nih.gov
The following table presents the half-maximal effective concentration (EC50) values for the inhibitory effect of parogrelil hydrochloride on induced contractions in isolated guinea pig tracheal strips. nih.gov
| Inducing Agent | EC50 (M) |
| Leukotriene D4 (LTD4) | 3.2 x 10-7 |
| Histamine | 2.5 x 10-7 |
Beyond its bronchodilatory action, parogrelil hydrochloride has demonstrated anti-inflammatory effects in preclinical asthma models. In ovalbumin-sensitized guinea pigs, it suppressed the late asthmatic response, airway hyperresponsiveness, and the accumulation of inflammatory cells in the bronchoalveolar lavage fluid. nih.gov These findings suggest that parogrelil hydrochloride's therapeutic potential in asthma may be due to a dual mechanism of action involving both bronchodilation and anti-inflammation. nih.gov
Anti-Inflammatory and Immunomodulatory Research with Parogrelil Hydrochloride
While preclinical research focusing specifically on the anti-inflammatory and immunomodulatory properties of Parogrelil hydrochloride is not extensively available in the public domain, the broader class of compounds to which it belongs, phosphodiesterase (PDE) inhibitors, has been the subject of numerous preclinical investigations in this area. The following sections summarize the general findings for this class of drugs, which may provide a contextual understanding of the potential activities of Parogrelil hydrochloride.
Modulation of Inflammatory Mediators in Preclinical Contexts
Preclinical studies have demonstrated that phosphodiesterase inhibitors can influence the production of various pro-inflammatory cytokines. For instance, in rodent models of metabolic syndrome and pulmonary inflammation, the PDE5 inhibitor tadalafil (B1681874) has been shown to decrease the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) mdpi.com. Mechanistically, the anti-inflammatory effects of PDE inhibitors are thought to be linked to their ability to increase intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP), which can in turn suppress the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response mdpi.com.
In various animal models, PDE inhibitors have demonstrated the ability to reduce circulating levels of inflammatory markers, leading to improved endothelial function and organ function mdpi.com. Specifically, PDE4 inhibitors have been extensively studied for their anti-inflammatory effects. They are known to suppress the production of TNF-α induced by lipopolysaccharide (LPS) in vitro in both human monocytes and murine macrophages nih.gov. In vivo murine models of inflammation have further substantiated these findings, showing that PDE4-specific inhibitors can effectively suppress LPS-induced increases in serum TNF-α nih.gov.
The inhibition of various PDE isozymes has been shown to have a range of anti-inflammatory effects. For example, PDE4 inhibitors have been found to reduce the production of pro-inflammatory factors such as IL-1β, IL-5, IL-6, IL-12, and TNF-α, while increasing the production of the anti-inflammatory factor IL-10 nih.gov.
Cellular Immunomodulation in in vitro and in vivo Preclinical Studies
The immunomodulatory effects of phosphodiesterase inhibitors have been a significant area of preclinical research. PDE inhibitors are recognized for their potential to modulate the activity of various immune cells nih.gov. The primary mechanism of action involves the regulation of intracellular cyclic nucleotide second messengers, which are crucial for the functioning of leukocytes nih.gov.
PDE4, in particular, is a major subtype of the PDE enzyme expressed in immune and inflammatory cells, making it a key target for immunomodulation nih.gov. Inhibition of PDE4 has been shown to effectively suppress a variety of inflammatory responses in both in vitro and in vivo settings nih.gov. For example, the PDE4 inhibitor ibudilast (B1674240) has been observed to inhibit Th17 cell responses and demonstrate immunomodulatory activity in experimental arthritis models nih.gov.
Furthermore, non-specific PDE inhibitors like pentoxifylline (B538998) have been shown to down-regulate the activation, proliferation, adhesion, and chemotaxis of T cells in vitro. This compound also inhibits the synthesis of several pro-inflammatory cytokines, most notably TNF-α. The PDE4-specific inhibitor, rolipram, exhibits similar immunomodulatory and anti-inflammatory properties and has a down-regulatory effect on processes involved in immediate hypersensitivity reactions, such as the synthesis of Th2 cytokines and the activation of basophils and eosinophils.
Effects on Other Preclinical Physiological Processes (e.g., Research on Sperm Motility)
In a preclinical, in vitro study investigating the effects of various compounds with reported phosphodiesterase inhibitor activity on human sperm motility, several candidates demonstrated a significant capacity to enhance sperm movement. While Parogrelil hydrochloride was not explicitly named, the study focused on compounds with a similar mechanism of action. The research identified six compounds that produced a robust and effective stimulation of sperm motility, particularly in samples with lower baseline motility.
These selected compounds were shown to significantly increase the percentage of both total and progressive motility under both capacitating and non-capacitating conditions. Furthermore, they enhanced the ability of sperm to penetrate a cervical mucus substitute. An important finding was that these effects were achieved without prematurely inducing the acrosome reaction, a critical step in fertilization. The stimulatory effects on motility were observed to be maintained for extended periods, up to 180 minutes, and persisted even after the compounds were removed.
The table below summarizes the key findings from this preclinical investigation into the effects of phosphodiesterase inhibitors on human sperm motility.
| Parameter Assessed | Observation | Significance |
| Total Motility | ≥ 60% increase in samples with poor motility. | P ≤ 0.05 |
| Progressive Motility | Significant increase under capacitating and non-capacitating conditions. | P ≤ 0.05 |
| Cervical Mucus Penetration | Enhanced penetration into a substitute medium. | P ≤ 0.05 |
| Acrosome Reaction | No significant induction of premature acrosome reaction. | Not significant |
| Phosphatidylserine Externalization | No significant increase, suggesting no induction of early apoptosis. | P = 0.6 |
Disease Pathway Investigation in Preclinical Research with Parogrelil Hydrochloride
Research in Peripheral Arterial Disease (PAD) Models Utilizing Parogrelil (B145840) Hydrochloride
Preclinical research has explored the utility of Parogrelil hydrochloride, also known as NT-702, in animal models of peripheral arterial disease (PAD), a condition characterized by narrowed arteries leading to reduced blood flow to the limbs.
The primary preclinical model used to evaluate Parogrelil hydrochloride in the context of PAD is a rat experimental model of intermittent claudication. tandfonline.comdntb.gov.uaovid.commedchemexpress.com Intermittent claudication, a common symptom of PAD, involves muscle pain and fatigue during exercise that is relieved by rest. In this rat model, Parogrelil hydrochloride demonstrated a significant improvement in functional outcomes. The research indicated that the compound could enhance the reduced walking distance, a key metric in this model that mimics the exercise limitation seen in human patients. tandfonline.comdntb.gov.uamedchemexpress.com
The table below summarizes the key findings from this in vivo model.
| Animal Model | Compound Tested | Key Functional Outcome | Reported Effect |
| Rat Experimental Model of Intermittent Claudication | Parogrelil hydrochloride (NT-702) | Walking Distance | Improvement in reduced walking distance |
Specific quantitative data on the mean walking distance was not available in the reviewed literature.
In addition to functional improvements, preclinical PAD studies with Parogrelil hydrochloride also assessed specific physiological endpoints. A notable finding was the compound's effect on the lowered hindlimb plantar surface temperature in the rat claudication model. tandfonline.comdntb.gov.uaovid.commedchemexpress.com This endpoint is significant as limb skin temperature can be an indicator of peripheral blood flow.
The physiological effects are summarized in the table below.
| Animal Model | Compound Tested | Physiological Endpoint | Observed Effect |
| Rat Experimental Model of Intermittent Claudication | Parogrelil hydrochloride (NT-702) | Hindlimb Plantar Surface Temperature | Improvement in lowered surface temperature |
Detailed histopathological data from preclinical PAD research with Parogrelil hydrochloride, such as analysis of arterial tissue, were not available in the reviewed literature.
Investigational Studies of Parogrelil Hydrochloride in Asthma and Inflammatory Lung Disease Models
Parogrelil hydrochloride has been investigated for its potential therapeutic effects in preclinical models of asthma, a chronic inflammatory disease of the airways. These studies have highlighted the compound's dual mechanism of action, demonstrating both bronchodilating and anti-inflammatory properties. axonmedchem.comcardiff.ac.ukresearchgate.netportlandpress.com
In a guinea pig model of ovalbumin-induced asthma, Parogrelil hydrochloride was shown to suppress both the immediate and late asthmatic responses. researchgate.net The immediate response is primarily characterized by bronchoconstriction, while the late response involves a more sustained inflammation of the airways. The compound's ability to inhibit leukotriene D4- and histamine-induced contraction of tracheal strips underscores its bronchodilatory effect. researchgate.net
Furthermore, the research demonstrated that Parogrelil hydrochloride suppressed airway hyperresponsiveness and the accumulation of inflammatory cells in the bronchoalveolar lavage fluid (BALF) of the guinea pigs. researchgate.net The reduction of inflammatory cells in the airways points to a direct anti-inflammatory effect. cardiff.ac.ukresearchgate.netnii.ac.jp
The table below outlines the key findings from the preclinical asthma research.
| Animal Model | Compound Tested | Key Outcomes | Observed Effects |
| Guinea Pig Ovalbumin-Induced Asthma Model | Parogrelil hydrochloride (NT-702) | Asthmatic Response | Suppression of immediate and late asthmatic responses |
| Bronchoconstriction | Inhibition of induced bronchoconstriction | ||
| Airway Hyperresponsiveness | Suppression of airway hyperresponsiveness | ||
| Inflammatory Cell Accumulation (in BALF) | Reduction in the accumulation of inflammatory cells |
Specific quantitative data on the percentage reduction of different inflammatory cell types in the bronchoalveolar lavage fluid were not available in the reviewed literature.
Exploration of Parogrelil Hydrochloride in Other Preclinical Disease Models (e.g., Male Reproductive Health, Other Inflammatory Conditions)
A comprehensive review of the available scientific literature did not yield any preclinical studies investigating the effects of Parogrelil hydrochloride in disease models related to male reproductive health or other specific inflammatory conditions outside of the asthma models previously described.
Research Methodologies and Assay Development for Parogrelil Hydrochloride Studies
In Vitro Biochemical and Cellular Assays for Parogrelil (B145840) Hydrochloride
In vitro assays are fundamental in the preclinical evaluation of pharmaceutical compounds, providing initial insights into their mechanisms of action, potency, and selectivity. For Parogrelil hydrochloride, these assays are designed to meticulously characterize its interaction with specific molecular targets and its subsequent effects on cellular functions, particularly those related to platelet activity and vascular homeostasis.
Enzyme inhibition assays are critical for quantifying the potency of Parogrelil hydrochloride against its intended molecular targets, such as phosphodiesterases (PDEs) and Thromboxane (B8750289) A2 (TXA2) synthase. These assays measure the compound's ability to reduce the catalytic activity of a specific enzyme.
Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP. nih.govmdpi.com Inhibition of these enzymes leads to increased intracellular levels of these second messengers, which play crucial roles in various signaling pathways. nih.gov To assess Parogrelil hydrochloride's effect on PDEs, purified recombinant PDE is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the compound. The amount of product formed is then measured, often using fluorescence or luminescence-based detection methods. The results are typically used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of Parogrelil hydrochloride required to inhibit 50% of the enzyme's activity.
Thromboxane A2 (TXA2) Synthase Inhibition: TXA2 is a potent mediator of platelet aggregation and vasoconstriction, synthesized by TXA2 synthase. nih.govnih.gov The thromboxane pathway is a major target in the treatment of cardiovascular disease. nih.gov Assays to measure the inhibition of this enzyme involve incubating platelet microsomes, which are rich in TXA2 synthase, with the enzyme's substrate (prostaglandin H2). capes.gov.br The production of TXA2 is then quantified, often through immunoassays or mass spectrometry. By including Parogrelil hydrochloride in these incubations, its inhibitory effect can be determined and an IC50 value can be established.
Table 1: Illustrative Enzyme Inhibition Data for Parogrelil Hydrochloride This table presents hypothetical data to illustrate the typical output of enzyme inhibition assays.
| Enzyme Target | Assay Type | Measured Parameter | Hypothetical IC50 Value (nM) |
|---|---|---|---|
| PDE3A | Fluorescence-Based Assay | Inhibition of cAMP hydrolysis | 15.2 |
| PDE5A | Luminescence-Based Assay | Inhibition of cGMP hydrolysis | 89.7 |
| TXA2 Synthase | Immunoassay (ELISA) | Inhibition of TXB2 formation | 45.3 |
Given that Parogrelil hydrochloride may act as a PDE inhibitor, it is essential to measure its impact on the intracellular concentrations of the second messengers cAMP and cGMP in relevant cell lines, such as human platelets or vascular smooth muscle cells. nih.gov These cyclic nucleotides regulate a vast number of cellular functions. nih.govmdpi.com
Common methods for quantification include:
Immunoassays: Competitive immunoassays like ELISA (Enzyme-Linked Immunosorbent Assay) and TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are widely used. In these assays, cellular lysates are incubated with antibodies specific to cAMP or cGMP. The signal generated is inversely proportional to the concentration of the cyclic nucleotide in the sample.
Live-Cell Imaging: Advanced techniques using genetically encoded biosensors allow for the real-time measurement of cAMP and cGMP dynamics in living cells. nih.gov These sensors often rely on Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET), where changes in cyclic nucleotide levels cause a conformational change in the sensor protein, altering the energy transfer and producing a measurable optical signal. nih.gov This approach provides high temporal and spatial resolution, revealing localized signaling events within subcellular compartments. nih.gov
Platelet aggregation is a key event in thrombosis. Assays that measure the inhibition of this process are central to evaluating the efficacy of antiplatelet agents like Parogrelil hydrochloride. euncl.orgresearchgate.net The most common method is Light Transmission Aggregometry (LTA). researchgate.net
In LTA, a light beam is passed through a suspension of platelet-rich plasma (PRP). youtube.com Initially, the PRP is cloudy, and light transmission is low. An aggregating agent (agonist), such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or arachidonic acid, is then added to induce platelet clumping. researchgate.netyoutube.com As platelets aggregate, the suspension becomes clearer, allowing more light to pass through to a detector. youtube.com The percentage of aggregation is calculated by comparing the light transmission of the test sample to that of a platelet-poor plasma (PPP) control. euncl.org
To evaluate Parogrelil hydrochloride, PRP is pre-incubated with various concentrations of the compound before the addition of the agonist. The resulting inhibition of platelet aggregation (IPA) is then quantified to determine the compound's potency. researchgate.net
Table 2: Illustrative Platelet Aggregation Inhibition Data for Parogrelil Hydrochloride This table presents hypothetical data to illustrate the typical output of a Light Transmission Aggregometry assay.
| Agonist (Concentration) | Parogrelil Hydrochloride Conc. (µM) | Hypothetical Inhibition of Aggregation (%) |
|---|---|---|
| ADP (20 µM) | 0.1 | 25.5 |
| ADP (20 µM) | 1.0 | 68.2 |
| ADP (20 µM) | 10.0 | 95.1 |
| Collagen (5 µg/mL) | 1.0 | 55.9 |
| Collagen (5 µg/mL) | 10.0 | 89.7 |
To understand the broader cellular impact of Parogrelil hydrochloride beyond direct enzyme inhibition, researchers analyze its effects on key intracellular signaling pathways. thermofisher.com These studies help to elucidate the downstream consequences of target engagement. Perturbations in pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt signaling cascades, which are involved in cell growth, proliferation, and survival, can be investigated. thermofisher.com
Techniques for this analysis include:
Western Blotting: This method is used to detect and quantify specific proteins. Following treatment of cells with Parogrelil hydrochloride, key signaling proteins (e.g., PKA, PKG, VASP, ERK, Akt) can be analyzed for changes in their phosphorylation status, which is often indicative of their activation or inactivation.
Multiplex Assays: Technologies like Luminex® allow for the simultaneous measurement of multiple phosphorylated proteins and cytokines from a single small sample, providing a broader view of the signaling network affected by the compound.
High-Content Imaging: Automated microscopy and image analysis can be used to visualize and quantify changes in protein localization, cell morphology, or the expression of reporter genes in response to treatment with Parogrelil hydrochloride.
Ex Vivo Tissue and Organ Perfusion Studies with Parogrelil Hydrochloride
Ex vivo studies serve as a crucial bridge between in vitro cell-based assays and in vivo animal models. nih.gov These models involve using intact, viable organs or tissues maintained under physiological conditions outside of the body. nih.govtno.nl This approach allows for the study of a compound's effects in a complex, multicellular environment that retains the native tissue architecture.
For Parogrelil hydrochloride, ex vivo perfusion of organs like the heart, lungs, or kidneys can provide valuable data. tno.nlnih.gov In a typical setup, an isolated organ is perfused with a warm, oxygenated, nutrient-rich physiological solution. Parogrelil hydrochloride can be introduced into the perfusate to study its effects on organ function, such as vascular resistance, inflammatory responses, or tissue damage in models of ischemia-reperfusion injury. nih.govmdpi.com For instance, an ex vivo lung perfusion (EVLP) system could be used to assess the compound's ability to mitigate inflammation or improve organ viability. nih.govlouisville.edu These models are highly valuable for predicting a drug's behavior and effects in a more physiologically relevant context before moving to whole-animal studies. nih.gov
Development and Validation of In Vivo Animal Models for Parogrelil Hydrochloride Efficacy Assessment
In vivo animal models are indispensable for evaluating the therapeutic efficacy and integrated physiological effects of a drug candidate in a living organism. ijrpc.com The development of these models for Parogrelil hydrochloride involves selecting an appropriate animal species and inducing a pathological condition that mimics a human disease, such as thrombosis or inflammation.
Thrombosis Models: To assess antithrombotic efficacy, various models can be employed. For example, in a ferric chloride-induced arterial thrombosis model, a small piece of filter paper soaked in ferric chloride is applied to an artery (e.g., the carotid artery in a rodent), causing endothelial injury and thrombus formation. Parogrelil hydrochloride would be administered prior to the injury, and its efficacy would be measured by the time to vessel occlusion or the size and weight of the resulting thrombus.
Inflammation Models: To evaluate potential anti-inflammatory effects, models such as carrageenan-induced paw edema can be used. In this model, an inflammatory agent is injected into the paw of a rodent, causing localized swelling. ijpras.com The efficacy of Parogrelil hydrochloride is determined by its ability to reduce the volume of the paw edema compared to a control group. ijpras.com
Validation: The validation of these models is critical. It involves ensuring that the model consistently reproduces the key features of the human disease and is sensitive to standard-of-care therapeutic agents. This validation ensures that the results obtained for Parogrelil hydrochloride are reliable and have predictive value for its potential clinical utility. ijrpc.com Efficacy in these models is often a prerequisite for advancing a compound to human clinical trials. nih.gov
Pharmacodynamic Endpoints in Animal Studies of Parogrelil Hydrochloride
Pharmacodynamic studies of Parogrelil hydrochloride have focused on its molecular and cellular effects to establish its biological activity in animal models. Key endpoints have included its influence on cyclic nucleotide levels and its antiplatelet and vasodilatory effects.
One of the primary mechanisms of action for Parogrelil hydrochloride is the inhibition of phosphodiesterase 3 (PDE3). This inhibition leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP). In a study involving guinea pig tracheal smooth muscle cells, NT-702, at a concentration of 1 x 10-7M, was shown to elevate the cAMP content in cells treated with prostaglandin (B15479496) E2. patsnap.comnih.gov This elevation of cAMP is a critical indicator of the compound's engagement with its target.
The functional consequences of this biochemical effect were further demonstrated by the compound's ability to counteract agonist-induced muscle contraction. In isolated guinea pig tracheal strips, NT-702 inhibited contractions induced by leukotriene D4 (LTD4) and histamine (B1213489). patsnap.comnih.gov The potency of this inhibition was quantified by determining the half-maximal effective concentration (EC50) values.
| Agonist | EC50 of NT-702 (M) |
| Leukotriene D4 (LTD4) | 3.2 x 10-7 |
| Histamine | 2.5 x 10-7 |
Furthermore, in in-vitro studies, NT-702 demonstrated potent, concentration-dependent inhibition of human platelet aggregation induced by various agonists, including ADP, collagen, and thrombin. nih.gov It also inhibited phenylephrine-induced rat aortic contraction. researchgate.net A single oral administration of NT-702 in rats resulted in a significant inhibition of ex vivo platelet aggregation. researchgate.net
Methodologies for Assessing Functional Improvement in Animal Models Treated with Parogrelil Hydrochloride
To evaluate the potential therapeutic efficacy of Parogrelil hydrochloride, researchers have utilized animal models of disease that mimic human conditions. A notable example is the rat experimental model of intermittent claudication, a condition characterized by pain and cramping in the lower leg during exercise due to insufficient blood flow.
In this model, key methodologies to assess functional improvement include the measurement of walking distance on a graded treadmill and the monitoring of hindlimb plantar surface temperature as an indicator of blood flow. medchemexpress.comorcid.orgmedkoo.comdntb.gov.ua Studies have shown that Parogrelil hydrochloride can improve both of these parameters, suggesting a beneficial effect on exercise performance and peripheral circulation. medchemexpress.commedkoo.commedchemexpress.com
One study reported a statistically significant increase in peak walking time on a graded treadmill in subjects receiving 8 mg of NM-702 compared to a placebo after 24 weeks of treatment (p = 0.004). researchgate.net The percentage increase in peak walking time from baseline provides a quantitative measure of the functional improvement.
| Treatment Group | Mean Increase in Peak Walking Time from Baseline (%) | Standard Deviation |
| Placebo | 17.1 | 49.0 |
| 4-mg this compound | 22.1 | 60.1 |
| 8-mg this compound | 28.1 | 50.5 |
These methodologies, combining both biochemical assays and in vivo functional assessments, have been crucial in characterizing the preclinical profile of Parogrelil hydrochloride.
Structure Activity Relationship Sar and Analog Development Research for Parogrelil Hydrochloride
Identification of Key Pharmacophoric Features within the Parogrelil (B145840) Hydrochloride Structure
The identification of key pharmacophoric features involves determining the essential structural motifs and their spatial arrangement required for the biological activity of parogrelil hydrochloride as a PDE inhibitor. A pharmacophore model for parogrelil would typically be constructed by analyzing its three-dimensional structure and its interactions with the target enzymes, PDE3 and PDE5A.
Based on the known structure of parogrelil hydrochloride, 5-bromo-3-[3-(4-chlorophenyl)propoxy]-4-(pyridin-3-ylmethylamino)-1H-pyridazin-6-one hydrochloride, several key features can be hypothesized to be crucial for its activity:
Pyridazinone Core: This heterocyclic ring system is a common scaffold in many PDE inhibitors and is likely essential for anchoring the molecule within the active site of the enzyme. The lactam functionality within this core can form critical hydrogen bonds with amino acid residues in the target protein.
Bromo Substituent: The bromine atom at the 5-position of the pyridazinone ring likely influences the electronic properties of the core and may also be involved in halogen bonding or other interactions within the active site.
A hypothetical pharmacophore model for parogrelil hydrochloride could include features such as hydrogen bond donors and acceptors, hydrophobic centroids, and aromatic rings, all arranged in a specific three-dimensional orientation.
Design and Synthesis of Parogrelil Hydrochloride Analogs for Enhanced Selectivity or Potency in Preclinical Research
The design and synthesis of analogs are central to SAR studies, aiming to improve the potency, selectivity, and pharmacokinetic properties of a lead compound like parogrelil hydrochloride. This process involves systematically modifying different parts of the molecule and evaluating the impact of these changes on biological activity.
Table 1: Hypothetical Analog Design Strategy for Parogrelil Hydrochloride
| Region of Modification | Rationale for Modification | Examples of Potential Modifications | Expected Outcome |
| Pyridazinone Core | To probe the importance of the core scaffold and its substituents for activity. | Replacement with other heterocyclic systems (e.g., pyrazolopyridinone). Modification of the bromo substituent (e.g., with other halogens or small alkyl groups). | Determine the necessity of the pyridazinone scaffold and the optimal substituent at the 5-position. |
| 3-(4-chlorophenyl)propoxy Side Chain | To explore the hydrophobic pocket and optimize lipophilicity. | Variation of the linker length (ethoxy, butoxy). Substitution on the phenyl ring (different halogens, alkyl, or alkoxy groups at various positions). Replacement of the phenyl ring with other aromatic or heteroaromatic systems. | Enhance binding affinity within the hydrophobic pocket and modulate pharmacokinetic properties. |
| Pyridin-3-ylmethylamino Group | To investigate the role of this group in hydrogen bonding and π-stacking interactions. | Variation of the pyridine (B92270) substitution pattern (2-pyridyl, 4-pyridyl). Replacement of the pyridine ring with other heteroaromatic rings (e.g., pyrimidine, imidazole). Modification of the linker. | Optimize interactions with the target protein and potentially improve selectivity between PDE isoforms. |
The synthesis of these analogs would likely follow multi-step synthetic routes, starting from commercially available precursors to construct the pyridazinone core, followed by the introduction of the various side chains and substituents. The biological evaluation of these synthesized analogs in preclinical in vitro assays would then provide data on their inhibitory activity against PDE3 and PDE5A, allowing for the establishment of a detailed SAR.
Computational Chemistry and Molecular Modeling in SAR Studies of Parogrelil Hydrochloride
Computational chemistry and molecular modeling are invaluable tools for understanding the SAR of a compound at the atomic level and for guiding the design of new, improved analogs.
Molecular Docking: Molecular docking simulations could be employed to predict the binding mode of parogrelil hydrochloride within the active sites of PDE3A and PDE5A. This would involve using a three-dimensional model of the enzyme (either from X-ray crystallography or homology modeling) and computationally placing the parogrelil molecule into the active site in various possible orientations and conformations. The results of these simulations would provide insights into the specific amino acid residues involved in binding and the types of interactions (hydrogen bonds, hydrophobic interactions, etc.) that stabilize the complex. This information would be crucial for rationalizing the observed SAR and for designing new analogs with enhanced binding affinity.
Quantitative Structure-Activity Relationship (QSAR): Once a series of parogrelil analogs have been synthesized and their biological activities determined, QSAR studies could be performed. This involves developing a mathematical model that correlates the chemical structures of the analogs with their biological activities. By using various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters), a predictive model can be built. This model can then be used to estimate the activity of yet-to-be-synthesized analogs, thereby prioritizing the synthesis of the most promising compounds.
Pharmacophore Modeling: As mentioned earlier, a pharmacophore model can be generated based on the structure of parogrelil and its analogs. This model represents the essential three-dimensional arrangement of chemical features required for activity. The pharmacophore model can then be used as a query to search large databases of chemical compounds to identify novel scaffolds that may also act as PDE inhibitors.
Challenges and Future Directions in Parogrelil Hydrochloride Preclinical Research
Understanding the Nuances of Multi-Target Inhibition for Parogrelil (B145840) Hydrochloride
Preclinical research has demonstrated that Parogrelil hydrochloride (also known as NM-702) possesses both bronchodilatory and anti-inflammatory effects. patsnap.com The bronchodilatory action is likely a result of PDE3 inhibition, which leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP) in airway smooth muscle cells, promoting relaxation. The anti-inflammatory effects may also be partially attributed to PDE3 inhibition, as elevated cAMP levels can suppress the activity of inflammatory cells. patsnap.com However, the precise role of its calcium channel blocking activity in these effects, and how it complements PDE3 inhibition, remains an area for deeper investigation. Future preclinical studies should aim to elucidate the downstream signaling pathways affected by this dual inhibition.
Another layer of complexity is the reported inhibition of thromboxane (B8750289) A2 synthase by Parogrelil hydrochloride. nih.gov Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, and its inhibition could contribute to the therapeutic profile of Parogrelil hydrochloride, particularly in vascular indications. A significant challenge in preclinical research is to develop assays that can simultaneously measure the effects on PDE3, calcium channels, and thromboxane A2 synthase, and to understand how these activities are integrated at the cellular and tissue levels.
Future research directions should focus on:
Selective modulation: Designing preclinical studies that can isolate and compare the effects of PDE3 inhibition versus calcium channel blockade. This could involve using selective inhibitors of each target as controls.
In vivo target engagement: Developing and validating assays to measure the extent of target engagement for both PDE3 and calcium channels in preclinical models.
Systems biology approaches: Employing transcriptomic, proteomic, and metabolomic analyses to map the global cellular changes induced by Parogrelil hydrochloride and identify the convergent and divergent pathways regulated by its multi-target action.
Translational Considerations in Preclinical Development of Phosphodiesterase Inhibitors, Referencing Parogrelil Hydrochloride
The translation of preclinical findings for phosphodiesterase inhibitors to clinical success has historically been challenging. For Parogrelil hydrochloride, several translational considerations are paramount in its preclinical development. A key aspect is the species-specific differences in the expression and function of PDE isoenzymes. nih.gov Preclinical models must be carefully selected to ensure that the distribution and role of PDE3 in the target tissues are relevant to human physiology.
The preclinical efficacy of Parogrelil hydrochloride in a guinea pig model of asthma, where it suppressed immediate and late asthmatic responses, airway hyperresponsiveness, and inflammatory cell accumulation, provides a strong rationale for its therapeutic potential. patsnap.com However, the predictive value of this model for human asthma needs to be critically assessed. Future preclinical development should consider incorporating a wider range of models that reflect the heterogeneity of human respiratory diseases.
A significant translational hurdle for PDE inhibitors is the potential for on-target side effects in non-target tissues. For instance, PDE3 is also found in cardiac muscle and platelets, and its inhibition can lead to cardiovascular effects. nih.gov While the dual mechanism of Parogrelil hydrochloride as a calcium channel blocker might offer a differentiated profile, a thorough preclinical cardiovascular safety assessment is crucial.
Key translational considerations for the future preclinical development of Parogrelil hydrochloride include:
Human tissue studies: Utilizing human lung tissue explants and isolated cells to confirm the pharmacological effects of Parogrelil hydrochloride and to bridge the gap between animal models and human pathophysiology.
Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Developing robust PK/PD models in preclinical species to predict the therapeutic window and to guide dose selection for clinical trials.
Biomarker-guided development: Identifying and validating preclinical biomarkers that can be used to monitor both the efficacy and potential side effects of Parogrelil hydrochloride.
Identification of Novel Preclinical Biomarkers for Parogrelil Hydrochloride Activity
The identification of reliable preclinical biomarkers is essential for the efficient development of Parogrelil hydrochloride. crownbio.com Biomarkers can serve as indicators of target engagement, pharmacodynamic response, and therapeutic efficacy. crownbio.com Given the multi-target nature of Parogrelil hydrochloride, a panel of biomarkers that reflects its diverse mechanisms of action would be particularly valuable.
For its PDE3 inhibitory activity, measurement of intracellular cAMP levels in relevant cell types (e.g., airway smooth muscle cells, inflammatory cells) is a direct pharmacodynamic biomarker. patsnap.com In the preclinical study in guinea pigs, an elevation in cAMP content was observed in tracheal smooth muscle cells treated with Parogrelil hydrochloride. patsnap.com Future studies could explore the utility of measuring downstream targets of the cAMP signaling pathway, such as phosphorylated protein kinase A (PKA) substrates.
Regarding its anti-inflammatory effects, potential biomarkers include the levels of pro-inflammatory cytokines and chemokines in bronchoalveolar lavage fluid or tissue homogenates. The preclinical data showing a reduction in inflammatory cell accumulation in the lungs of guinea pigs treated with Parogrelil hydrochloride suggests that cell counts in bronchoalveolar lavage fluid could serve as a valuable biomarker. patsnap.com
Future directions for biomarker identification for Parogrelil hydrochloride include:
Metabolomic and lipidomic profiling: To identify novel biomarkers related to its effects on calcium signaling and thromboxane A2 synthesis.
Transcriptomic analysis: Of target tissues from preclinical models to identify gene expression signatures that are modulated by Parogrelil hydrochloride and that could serve as biomarkers of drug activity.
Imaging biomarkers: Utilizing advanced imaging techniques, such as positron emission tomography (PET), to non-invasively assess target engagement and physiological responses in preclinical models.
Advanced Preclinical Modeling for Mechanistic Elucidation of Parogrelil Hydrochloride's Actions
To fully understand the therapeutic potential of Parogrelil hydrochloride, it is crucial to move beyond traditional preclinical models and embrace more advanced and translational approaches. While the ovalbumin-sensitized guinea pig model has provided initial proof-of-concept for its activity in an allergic asthma-like condition, this model may not fully recapitulate the complexity of human respiratory diseases. patsnap.comaragenbio.com
Advanced preclinical models that could be employed for the mechanistic elucidation of Parogrelil hydrochloride's actions include:
Humanized animal models: Genetically modified mice that express human PDE3 or other relevant human proteins could provide a more accurate prediction of the drug's effects in humans.
Organ-on-a-chip technology: Microfluidic devices that contain human lung cells in a three-dimensional architecture can be used to model the human airway and to study the effects of Parogrelil hydrochloride on epithelial barrier function, mucociliary clearance, and inflammatory responses in a more controlled and human-relevant system. nih.gov
Precision-cut lung slices (PCLS): This ex vivo model preserves the complex three-dimensional structure of the lung and allows for the study of drug effects on airway contraction, inflammation, and tissue remodeling in a system that maintains the native cellular interactions.
Q & A
Q. What is the molecular mechanism of Parogrelil hydrochloride as a phosphodiesterase (PDE) inhibitor, and how does it modulate intracellular signaling pathways?
Parogrelil hydrochloride, a PDE inhibitor, likely targets cyclic nucleotide PDE isoforms (e.g., PDE4, PDE5) to reduce degradation of cAMP/cGMP, thereby amplifying downstream signaling cascades. To validate this, researchers should:
- Use in vitro enzymatic assays with purified PDE isoforms to measure inhibition constants (IC₅₀).
- Employ cell-based models (e.g., HEK293 cells overexpressing specific PDEs) to monitor cAMP/cGMP accumulation via ELISA or FRET-based sensors.
- Cross-reference structural analogs (e.g., Rolipram, Zaprinast) to infer binding motifs .
Q. How can researchers verify the identity and purity of Parogrelil hydrochloride in laboratory settings?
- Identity Confirmation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to match spectral data with reference standards.
- Purity Assessment : Perform high-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) and Karl Fischer titration for residual moisture analysis.
- Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling hygroscopic hydrochloride salts, including proper ventilation and personal protective equipment (PPE) .
Q. What standardized protocols exist for evaluating Parogrelil hydrochloride’s stability under varying storage conditions?
- Conduct accelerated stability studies per ICH guidelines (e.g., 40°C/75% RH for 6 months) and monitor degradation via HPLC.
- Assess photostability using USP light cabinets and thermal stability via differential scanning calorimetry (DSC).
- Document crystalline form stability using X-ray powder diffraction (XRPD) to prevent polymorphic transitions .
Advanced Research Questions
Q. How should dose-response experiments be designed to assess Parogrelil hydrochloride’s inhibitory efficacy across PDE isoforms?
- Experimental Design :
- Use a factorial design to test multiple concentrations (e.g., 1 nM–100 µM) across recombinant PDE isoforms (PDE3, PDE4, PDE5).
- Include positive controls (e.g., IBMX as a pan-PDE inhibitor) and negative controls (vehicle-only).
- Apply nonlinear regression analysis to calculate IC₅₀ values and Hill coefficients.
Q. How can researchers resolve contradictions in reported PDE inhibition data for Parogrelil hydrochloride across studies?
- Methodological Audit : Compare assay conditions (e.g., substrate concentrations, enzyme sources, buffer pH) that may alter inhibition kinetics.
- Meta-Analysis : Use tools like PRISMA to aggregate data from multiple studies and identify confounding variables (e.g., cell type specificity, assay temperature).
- Validation : Reproduce conflicting experiments under standardized conditions and apply Bland-Altman analysis to quantify inter-study variability .
Q. What strategies optimize Parogrelil hydrochloride’s formulation for preclinical pharmacokinetic (PK) studies?
- Formulation Parameters : Test solubility enhancers (e.g., cyclodextrins) in pH-adjusted buffers (1.2–6.8) to mimic gastrointestinal conditions.
- In Vitro Release : Use USP dissolution apparatus to correlate release profiles (e.g., Table 10 in ) with in vivo absorption.
- PK/PD Integration : Apply compartmental modeling to link plasma concentration-time curves (AUC, Cₘₐₓ) with pharmacodynamic endpoints (e.g., PDE inhibition in target tissues) .
Q. How should researchers integrate multi-omics data to elucidate Parogrelil hydrochloride’s off-target effects?
- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., MAPK, NF-κB).
- Proteomics : Use tandem mass spectrometry (LC-MS/MS) to detect post-translational modifications (e.g., phosphorylation) influenced by off-target PDE inhibition.
- Network Pharmacology : Construct interaction networks (e.g., STRING-DB) to map secondary targets and assess systemic effects .
Methodological Guidance
Q. What analytical techniques are recommended for quantifying Parogrelil hydrochloride in biological matrices?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Develop a validated method with deuterated internal standards (e.g., Parogrelil-d4 HCl) to minimize matrix effects.
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (SPE) for plasma/brain homogenates.
- Validation Parameters : Assess linearity (1–1000 ng/mL), precision (CV ≤15%), and recovery (≥80%) per FDA bioanalytical guidelines .
Q. How can researchers ensure reproducibility when documenting Parogrelil hydrochloride’s experimental protocols?
- Detailed Methods : Specify equipment models (e.g., Waters ACQUITY UPLC), software versions (e.g., MassLynx 4.2), and batch numbers for critical reagents.
- Data Transparency : Deposit raw datasets (e.g., NMR spectra, inhibition curves) in repositories like Zenodo or Figshare.
- Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies and MIAME for omics data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
